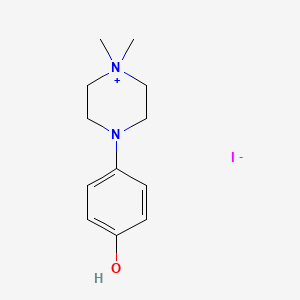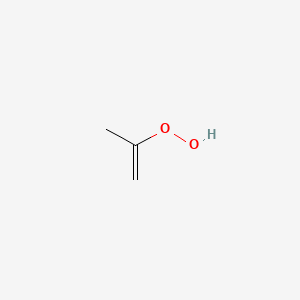![molecular formula C26H28O2Si B12554603 2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]- CAS No. 185750-31-6](/img/structure/B12554603.png)
2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, tétrahydro-5,5-diméthyl-6-[(triphénylsilyl)méthyl]- est un composé organique hétérocyclique. Il présente un cycle pyran, qui est un cycle à six chaînons contenant un atome d'oxygène et cinq atomes de carbone. Le composé se distingue par sa structure tétrahydro, indiquant qu'il est entièrement saturé, et par la présence d'un groupe triphénylsilyle, qui est un atome de silicium lié à trois groupes phényle.
Méthodes De Préparation
La synthèse de 2H-Pyran-2-one, tétrahydro-5,5-diméthyl-6-[(triphénylsilyl)méthyl]- implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante est l'oxa-6π-électrocyclisation des diénones, qui implique la formation du cycle pyran par une réaction électrocyclique . Cette réaction nécessite souvent des catalyseurs et des conditions spécifiques pour se dérouler efficacement. Les méthodes de production industrielle peuvent impliquer l'utilisation de réacteurs à grande échelle et des conditions de réaction optimisées pour garantir un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
2H-Pyran-2-one, tétrahydro-5,5-diméthyl-6-[(triphénylsilyl)méthyl]- peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits selon les réactifs et les conditions utilisés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés plus saturés.
Substitution : La présence du groupe triphénylsilyle permet des réactions de substitution, où l'atome de silicium peut être remplacé par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium et d'aluminium.
Applications De Recherche Scientifique
2H-Pyran-2-one, tétrahydro-5,5-diméthyl-6-[(triphénylsilyl)méthyl]- a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique de base dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des systèmes biologiques, en particulier pour comprendre les interactions entre différentes molécules.
Industrie : Utilisé dans la production de divers matériaux et produits chimiques.
Mécanisme d'action
Le mécanisme d'action de 2H-Pyran-2-one, tétrahydro-5,5-diméthyl-6-[(triphénylsilyl)méthyl]- implique son interaction avec des cibles moléculaires spécifiques. Le composé peut interagir avec les enzymes et d'autres protéines, affectant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié .
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]- involves its interaction with specific molecular targets. The compound can interact with enzymes and other proteins, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Des composés similaires à 2H-Pyran-2-one, tétrahydro-5,5-diméthyl-6-[(triphénylsilyl)méthyl]- comprennent :
Tétrahydro-6,6-diméthyl-2H-pyran-2-one : Structure similaire mais sans le groupe triphénylsilyle.
Tétrahydro-5,6-diméthyl-2H-pyran-2-one : Un autre composé similaire avec de légères variations dans les positions des groupes méthyle.
Tétrahydro-2H-pyran-2-one : Une version plus simple sans les groupes diméthyle et triphénylsilyle
Propriétés
Numéro CAS |
185750-31-6 |
|---|---|
Formule moléculaire |
C26H28O2Si |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
5,5-dimethyl-6-(triphenylsilylmethyl)oxan-2-one |
InChI |
InChI=1S/C26H28O2Si/c1-26(2)19-18-25(27)28-24(26)20-29(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,24H,18-20H2,1-2H3 |
Clé InChI |
MOUTZQUKAAWRTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)OC1C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)



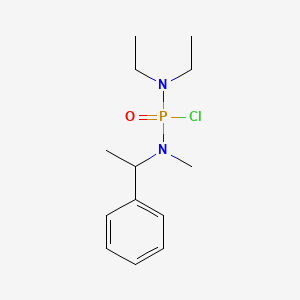
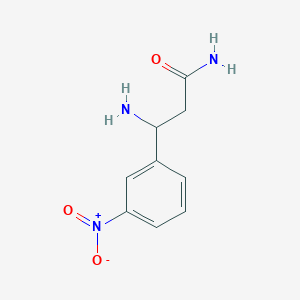
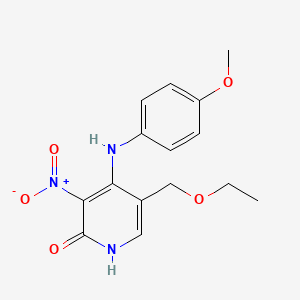
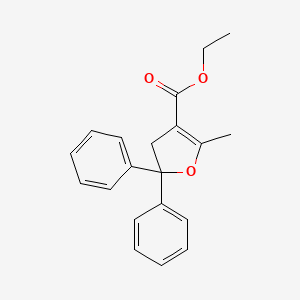
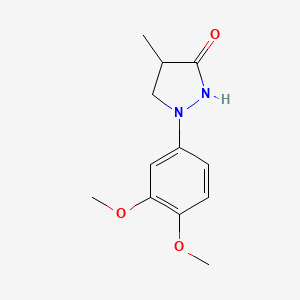
![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
![4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl](/img/structure/B12554573.png)

